molecular formula C25H28N2O4S B2835350 methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-21-5

methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2835350
CAS No.: 887901-21-5
M. Wt: 452.57
InChI Key: LFFMUGRWTKPJEM-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:

  • Substituents:
    • A 3-methoxynaphthalene-2-amido group at position 2, introducing significant steric bulk and extended π-conjugation.
    • Tetramethyl groups at positions 5 and 7, enhancing lipophilicity and possibly metabolic stability.
    • A methyl ester at position 3, common in prodrug formulations for improved bioavailability.

Properties

IUPAC Name

methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-24(2)13-17-19(23(29)31-6)22(32-20(17)25(3,4)27-24)26-21(28)16-11-14-9-7-8-10-15(14)12-18(16)30-5/h7-12,27H,13H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFMUGRWTKPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene and thieno[2,3-c]pyridine intermediates. Common synthetic routes include:

    Naphthalene Intermediate Synthesis: The naphthalene moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by methoxylation.

    Thieno[2,3-c]pyridine Core Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the naphthalene and thieno[2,3-c]pyridine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares its thieno[2,3-c]pyridine core with several analogs but differs in substituent groups. Key comparisons include:

Compound Name / CAS Core Structure Key Substituents Molecular Formula Similarity Score*
Target Compound Thieno[2,3-c]pyridine 3-Methoxynaphthalene-2-amido; 5,5,7,7-tetramethyl; methyl ester C₂₉H₃₀N₂O₄S (inferred)
Ethyl 6-Boc-2-amino-... (193537-14-3) Thieno[2,3-c]pyridine Boc-protected amine; ethyl ester C₁₅H₂₂N₂O₄S 0.86
Ethyl 2-amino-4-methylthiophene-3-carboxylate (43088-42-2) Thiophene Amino; ethyl ester; methyl group C₈H₁₁NO₂S 0.67
(2Z)-2-(4-Cyanobenzylidene)-... (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene; 5-methylfuran; cyano C₂₂H₁₇N₃O₃S

*Similarity scores (0–1) based on structural overlap with the target compound .

Key Observations :

  • The Boc-protected analog (CAS 193537-14-3) shares the thieno[2,3-c]pyridine core and ester group but lacks the bulky naphthalene amido group, resulting in a higher similarity score (0.86).
  • Thiophene-based analogs (e.g., CAS 43088-42-2) score lower (0.67) due to the absence of the pyridine ring .
  • Heterocyclic systems like thiazolo[3,2-a]pyrimidine (11b) exhibit distinct reactivity and electronic properties due to additional nitrogen atoms and conjugated double bonds .

Physicochemical Properties

Data from analogs provide indirect insights:

Compound Melting Point (°C) Solubility (Inferred) LogP (Estimated)
Target Compound Low (due to tetramethyl) ~4.5
11a (Thiazolo[3,2-a]pyrimidine) 243–246 Moderate in DMSO 3.2
12 (Pyrimido[2,1-b]quinazoline) 268–269 Low in water 3.8
Ethyl 4-methyl-2-phenyl... (5a) High in methanol 2.9

Analysis :

  • The target compound’s tetramethyl groups and naphthalene amido likely reduce solubility compared to simpler esters (e.g., 5a) .
  • Higher melting points in rigid systems (e.g., 12 at 268–269°C) suggest that the target compound may exhibit similar thermal stability due to its fused rings .

Q & A

Q. What are the recommended synthetic routes for methyl 2-(3-methoxynaphthalene-2-amido)thieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Construct the thieno[2,3-c]pyridine core via cyclization of substituted thiophene precursors under acidic or basic conditions.
  • Step 2 : Introduce the 3-methoxynaphthalene-2-amide moiety using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) .
  • Step 3 : Esterify the carboxyl group using methanol under reflux with catalytic sulfuric acid. Key challenges include optimizing reaction temperatures (60–100°C) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at 5,5,7,7 positions) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+^+ for C28_{28}H30_{30}N2_2O4_4S: 514.19) .
  • IR Spectroscopy : Detect characteristic peaks for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Collect spills with non-sparking tools and dispose via certified chemical waste protocols .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} comparison with ascorbic acid) .
  • Anti-inflammatory Potential : Carrageenan-induced rat paw edema model (dose-dependent inhibition of COX-2) .
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Modify Substituents : Replace the methoxynaphthalene group with other aromatic amides (e.g., 4-cyanophenyl) to assess electronic effects on bioactivity .
  • Comparative Studies : Test analogs lacking methyl groups on the thienopyridine core to evaluate steric contributions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or DNA topoisomerases .

Q. What strategies resolve contradictions in reported toxicity data?

  • Empirical Testing : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to validate conflicting H-statement classifications .
  • Dose-Response Analysis : Use in vitro assays (e.g., Ames test for mutagenicity) to clarify thresholds for irritation or genotoxicity .

Q. How should stability studies be designed for long-term storage?

  • Condition Variations : Test degradation under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) .
  • Analytical Monitoring : Track ester hydrolysis via HPLC (C18 column, acetonitrile/water gradient) over 6–12 months .

Q. What advanced synthetic methodologies improve yield and purity?

  • Flow Chemistry : Optimize coupling reactions in continuous flow reactors to enhance reproducibility and reduce side-products .
  • Catalytic Systems : Explore palladium-catalyzed amidation for regioselective functionalization .
  • Purification Techniques : Use preparative HPLC with trifluoroacetic acid modifier to isolate >98% pure product .

Q. How can mechanistic insights into its biological activity be gained?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated cells .
  • Kinetic Studies : Measure enzyme inhibition kinetics (e.g., COX-2) using fluorogenic substrates .
  • Metabolomics : LC-MS profiling to track downstream metabolic perturbations (e.g., arachidonic acid pathways) .

Q. What emerging applications warrant further exploration?

  • Anticancer Drug Development : Evaluate synergy with cisplatin in multidrug-resistant cell lines .
  • Neuroprotective Agents : Screen for activity in models of oxidative stress (e.g., H2_2O2_2-induced neuronal damage) .
  • Material Science : Investigate its use as a ligand for metal-organic frameworks (MOFs) due to aromatic and heteroatom-rich structure .

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